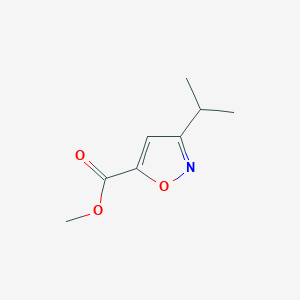
3,4-Dichlorophenyl hydroxy urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichlorophenyl hydroxy urea is a heterocyclic organic compound with the molecular formula C7H6Cl2N2O2 . It has a molecular weight of 221.040740 g/mol . The IUPAC name for this compound is 1-(3,4-dichlorophenyl)-1-hydroxyurea .
Synthesis Analysis
The synthesis of urea derivatives, such as 3,4-Dichlorophenyl hydroxy urea, can be achieved by reacting 3,4-dichlorophenyl isocyanate with amino acids, dipeptides, histamine or dicyandiamide among others . Another method involves the reaction of N,N-diphenyl-carbamoyl chloride with amino acids, dipeptides, or histamine .Molecular Structure Analysis
The molecular structure of 3,4-Dichlorophenyl hydroxy urea includes a urea group attached to a dichlorophenyl group . The canonical SMILES representation for this compound is C1=CC(=C(C=C1N(C(=O)N)O)Cl)Cl .Safety And Hazards
Direcciones Futuras
Research on urea derivatives, including 3,4-Dichlorophenyl hydroxy urea, has shown promising results in the field of antimicrobial agents . For instance, a study identified a new potential lead drug candidate, 1-((3 S,5 S,7 S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea (3l), for Acinetobacter baumannii . This compound exhibited selective and outstanding inhibition (94.5%) towards Acinetobacter baumannii . This suggests that 3,4-Dichlorophenyl hydroxy urea and related compounds may have potential applications in the development of new antimicrobial agents.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-1-hydroxyurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2/c8-5-2-1-4(3-6(5)9)11(13)7(10)12/h1-3,13H,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYLGSPKGIALHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(C(=O)N)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480914 |
Source


|
| Record name | 3,4-DICHLOROPHENYL HYDROXY UREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorophenyl hydroxy urea | |
CAS RN |
128523-56-8 |
Source


|
| Record name | 3,4-DICHLOROPHENYL HYDROXY UREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methylisothiazolo[4,3-d]isoxazol-4-amine](/img/structure/B146673.png)










